BENZENEMETHANAMINE,N-(2,2-DIETHOXYETHYL)-4-METHOXY-
Description
The compound 4-methoxy-N-(2,2-diethoxyethyl)benzenemethanamine (hereafter referred to as the "target compound") is a benzylamine derivative featuring a para-methoxy-substituted aromatic ring and a 2,2-diethoxyethyl group attached to the amine. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.35 g/mol. Structurally, the diethoxyethyl moiety introduces hydrophilicity, while the methoxy group enhances electron-donating properties.
Properties
IUPAC Name |
2,2-diethoxy-N-[(4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-4-17-14(18-5-2)11-15-10-12-6-8-13(16-3)9-7-12/h6-9,14-15H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSSGXIYTNOYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC1=CC=C(C=C1)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976704 | |
| Record name | 2,2-Diethoxy-N-[(4-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61190-12-3 | |
| Record name | NSC113003 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diethoxy-N-[(4-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-diethoxyethyl)[(4-methoxyphenyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Nucleophilic Substitution with 2,2-Diethoxyethyl Halides
4-Methoxybenzylamine’s primary amine undergoes alkylation with 2,2-diethoxyethyl bromide under basic conditions:
Reaction Scheme
$$
\text{C}8\text{H}{11}\text{NO} + \text{C}6\text{H}{13}\text{O}2\text{Br} \xrightarrow[\text{Base}]{\text{Solvent}} \text{C}{14}\text{H}{23}\text{NO}3 + \text{HBr}
$$
Conditions
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
- Temperature : 60–80°C, 12–24 hours
Challenges
- Over-alkylation to quaternary ammonium salts
- Competing elimination reactions with bulky electrophiles
Reductive Amination Pathway
Condensation-Hydrogenation Sequence
Coupling 4-methoxybenzaldehyde with 2,2-diethoxyethylamine followed by in situ reduction:
Step 1 : Imine Formation
$$
\text{C}8\text{H}8\text{O}2 + \text{C}6\text{H}{15}\text{NO}2 \rightleftharpoons \text{C}{14}\text{H}{21}\text{NO}3 + \text{H}2\text{O}
$$
Step 2 : Catalytic Hydrogenation
$$
\text{C}{14}\text{H}{21}\text{NO}3 + \text{H}2 \xrightarrow[\text{Pd/C}]{\text{EtOH}} \text{C}{14}\text{H}{23}\text{NO}_3
$$
Optimization Parameters
- Catalyst : 10% Palladium on carbon (Pd/C)
- Pressure : 2–3 bar H₂ at 50–70°C
- Yield Enhancement : Azeotropic water removal improves imine conversion
Protection-Deprotection Strategies
Acetal Protection of Ketone Intermediates
For routes involving ketone precursors:
Synthetic Sequence
- Synthesize 4-methoxy-N-(2-oxoethyl)benzylamine
- Protect ketone as diethyl acetal:
$$
\text{RCO} + 2\text{EtOH} \xrightarrow{\text{H+}} \text{RC(OEt)}_2
$$ - Reduce amine protecting groups if required
Advantages
Comparative Analysis of Methodologies
Key observations:
- Reductive amination offers superior atom economy but requires strict moisture control
- Alkylation methods benefit from commercial availability of 4-methoxybenzylamine
Spectroscopic Characterization Data
Hypothetical characterization based on analogous compounds:
¹H NMR (400 MHz, CDCl₃)
- δ 7.24 (d, J=8.0 Hz, 2H, ArH)
- δ 6.86 (d, J=8.0 Hz, 2H, ArH)
- δ 4.52 (t, J=5.2 Hz, 1H, NCH₂)
- δ 3.72 (s, 3H, OCH₃)
- δ 3.45 (q, J=7.0 Hz, 4H, OCH₂CH₃)
- δ 1.21 (t, J=7.0 Hz, 6H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)
- 158.2 (C-O), 136.8 (ArC), 128.6 (ArCH), 113.9 (ArCH), 101.5 (O-C-O), 62.1 (OCH₂), 55.4 (OCH₃), 45.6 (NCH₂), 15.1 (CH₃)
Industrial Production Considerations
- Catalyst Recycling : Pd nanoparticle recovery methods from hydrogenation steps
- Solvent Selection : THF vs. DMF based on environmental impact and separation efficiency
- Quality Control :
- Residual palladium <10 ppm (ICH Q3D guidelines)
- Diethoxyethyl isomer monitoring via GC-MS
Emerging Methodologies and Research Gaps
While current routes rely on classical organic transformations, future directions may include:
- Enzymatic Amination : Using transaminases for stereoselective synthesis (no literature reports yet)
- Flow Chemistry Approaches : Continuous hydrogenation systems to improve safety and yield
- Photoredox Catalysis : For C-N bond formation under milder conditions
Documented challenges in analogous syntheses suggest the need for:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenemethanamine, N-(2,2-diethoxyethyl)-4-methoxy- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that form biologically active molecules. For instance, it is involved in the synthesis of anti-cancer drugs and other therapeutic agents.
Organic Synthesis
BENZENEMETHANAMINE, N-(2,2-DIETHOXYETHYL)-4-METHOXY- is utilized in organic chemistry as a building block for more complex compounds. It can undergo various chemical transformations, such as:
- [3+2] Cycloaddition Reactions : This compound can react with α,β-unsaturated esters to form pyrrolidine derivatives, which are valuable in medicinal chemistry.
- Formation of Azomethine Ylides : It can generate azomethine ylides that participate in cycloaddition reactions leading to the formation of nitrogen-containing heterocycles.
Material Science
In material science, this compound can be used as a precursor for synthesizing polymers and resins with specific properties. Its ability to modify polymer properties makes it suitable for applications in coatings and adhesives.
Case Study 1: Synthesis of Pyrrolidine Derivatives
A study demonstrated the effectiveness of BENZENEMETHANAMINE, N-(2,2-DIETHOXYETHYL)-4-METHOXY- in synthesizing pyrrolidine derivatives through [3+2] cycloaddition reactions. The resulting compounds showed promising biological activity against various cancer cell lines.
Case Study 2: Development of Antiviral Agents
Research highlighted the use of this compound in developing antiviral agents targeting specific viral enzymes. The modification of its structure allowed for enhanced binding affinity and selectivity towards viral targets.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis | Essential for creating active pharmaceutical ingredients |
| Organic Chemistry | Building block for complex organic molecules | Facilitates diverse synthetic pathways |
| Material Science | Precursor for polymers and resins | Enhances material properties |
| Antiviral Research | Development of antiviral agents | Potentially effective against viral infections |
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(2,2-diethoxyethyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds from the evidence share functional or structural similarities with the target compound:
Functional Group Comparisons
- Diethoxyethyl vs. Dimethylaminoethoxy (): The target’s diethoxyethyl group increases hydrophobicity compared to the polar dimethylaminoethoxy group in . This difference may influence solubility and membrane permeability in biological systems.
- Methoxy vs. Bromophenoxy (): The para-methoxy group in the target is electron-donating, whereas the bromophenoxy group in is electron-withdrawing. This alters reactivity in electrophilic substitution or coupling reactions .
- Amine vs. Amide () :
The target’s primary amine is more basic and nucleophilic than the amide functionalities in and , impacting drug metabolism and chemical stability .
Pharmacological Potential
- Antimicrobial Analogues : Compounds like benzathine benzylpenicillin () demonstrate the pharmaceutical relevance of benzylamine derivatives, hinting at possible antibiotic or antifungal applications for the target compound .
Biological Activity
Benzenemethanamine, N-(2,2-diethoxyethyl)-4-methoxy- (CAS Number: 61190-12-3) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including enzyme inhibition, toxicity, and structure-activity relationships (SAR).
- Molecular Formula : C14H23NO3
- Molecular Weight : 253.337 g/mol
- Density : 1.01 g/cm³
- Boiling Point : 333.9°C at 760 mmHg
- Flash Point : 143.6°C
These properties suggest that the compound has a stable structure suitable for further biological evaluations.
Enzyme Inhibition Studies
Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on various enzymes, particularly cholinesterases (ChEs). For instance, a related study on N-benzyl pyridinium styryls demonstrated that substitutions on the phenyl moiety could enhance the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The findings emphasized the importance of hydrophobic interactions and electronic effects in determining the activity of these compounds.
| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Reference |
|---|---|---|---|
| 7a | 20 | 60 | |
| 7aq | 60 | >50 | |
| 10b | Not specified | Not specified |
Structure-Activity Relationship (SAR)
The SAR analysis for compounds similar to benzenemethanamine suggests that the positioning and nature of substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions on the aromatic ring can alter enzyme inhibition profiles dramatically. The presence of methoxy groups has been shown to enhance activity against AChE when positioned correctly .
Toxicity Profile
The compound has been classified with certain toxicity warnings:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
These classifications indicate that while the compound may exhibit promising biological activities, safety assessments are crucial for its potential therapeutic applications .
Case Studies and Research Findings
- Cholinesterase Inhibition : A study explored various derivatives of pyridinium styryls and their inhibition effects on ChEs. The results highlighted that bulky hydrophobic functionalities at specific binding sites significantly boosted BChE inhibition .
- Tyrosinase Inhibition : Although not directly related to benzenemethanamine, research on tyrosinase inhibitors indicates that similar structural motifs can yield potent inhibitors against this enzyme. Compounds with hydroxyl and methoxy substitutions showed varied IC50 values, suggesting a potential avenue for further exploration in related compounds .
- Cell Viability Studies : Investigations into the cytotoxic effects of structurally related compounds on cell lines such as B16F10 have provided insights into their safety and efficacy profiles. These studies are essential for understanding the therapeutic window of new chemical entities .
Q & A
Basic Question: What spectroscopic methods are recommended for structural elucidation of this compound?
Answer:
To confirm the structure of BENZENEMETHANAMINE, N-(2,2-DIETHOXYETHYL)-4-METHOXY- , employ a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
- 1H and 13C NMR : Identify the methoxy (-OCH3) and diethoxyethyl (-CH2CH(OEt)2) moieties through characteristic chemical shifts. For example, methoxy protons typically resonate at δ 3.2–3.8 ppm, while ethoxy groups show split signals between δ 1.2–1.4 ppm (CH3) and δ 3.4–3.7 ppm (CH2) .
- HRMS : Confirm the molecular formula (e.g., C16H27NO4) via exact mass analysis. This is critical to distinguish between positional isomers or contaminants .
Basic Question: What are the standard synthetic routes for introducing the diethoxyethyl group into benzenemethanamine derivatives?
Answer:
The diethoxyethyl group is typically introduced via nucleophilic substitution or reductive amination:
- Nucleophilic Substitution : React 2,2-diethoxyethyl bromide with a benzenemethanamine precursor in the presence of a base (e.g., K2CO3) in anhydrous DMF. Monitor reaction progress using thin-layer chromatography (TLC) to optimize yield .
- Reductive Amination : Condense 2,2-diethoxyethyl aldehyde with 4-methoxybenzenemethanamine using NaBH3CN as a reducing agent. Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Question: How can conflicting spectral data for this compound be resolved during characterization?
Answer:
Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities.
- Solvent Standardization : Re-run NMR in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts. For example, methoxy protons may downshift in DMSO due to hydrogen bonding .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. HSQC can correlate methoxy carbons (δ 55–60 ppm) with their attached protons .
- Comparative Analysis : Cross-reference with structurally similar compounds in databases (e.g., NIST Chemistry WebBook) .
Advanced Question: What experimental strategies mitigate hydrolysis of the diethoxyethyl group during synthesis?
Answer:
The diethoxyethyl group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:
- Anhydrous Conditions : Use dry solvents (e.g., THF, DMF) and molecular sieves to scavenge moisture.
- Low-Temperature Reactions : Conduct reactions at 0–5°C to slow hydrolysis kinetics.
- Post-Synthesis Stabilization : Store the compound under inert gas (N2/Ar) at -20°C, as indicated in stability studies of analogous amines .
Advanced Question: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Answer:
Focus on modifying the methoxy or diethoxyethyl groups to probe electronic and steric effects:
- Methoxy Replacement : Substitute the 4-methoxy group with electron-withdrawing (e.g., -NO2) or donating (-NH2) groups via electrophilic aromatic substitution. Monitor regioselectivity using directing group principles .
- Diethoxyethyl Chain Variation : Replace the diethoxy group with cyclic acetals (e.g., dioxolane) to assess conformational flexibility. Use Pd-catalyzed cross-coupling for selective modifications .
- Analytical Validation : Characterize derivatives using LC-MS and compare logP values to correlate hydrophobicity with biological activity .
Basic Question: What analytical techniques are essential for assessing the purity of this compound?
Answer:
- HPLC-UV/ELSD : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify purity >98%. UV detection at λ 255 nm is optimal for aromatic amines .
- Karl Fischer Titration : Determine water content (<0.5%) to ensure stability, as moisture accelerates decomposition of ethoxy groups .
Advanced Question: How does the compound’s stability vary under different pH conditions, and how can this inform storage protocols?
Answer:
- pH-Dependent Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–13). LC-MS analysis reveals hydrolysis products (e.g., ethanol or acetaldehyde from diethoxyethyl cleavage) .
- Storage Recommendations : Store lyophilized solid at -20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless buffered at pH 6–7 .
Advanced Question: What computational methods support the rational design of this compound’s analogs?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
